HIV-1 Integrase Strand-Transfer Inhibitor Synthetic Utility: 3-Fluoro-4-Methoxy vs. Unsubstituted vs. 4-Fluorobenzyl Motifs
CAS 878578-44-0 serves as a designated synthetic intermediate en route to pyrimidinone carboxamide HIV-1 integrase strand-transfer inhibitors (INSTIs) that bear the 3-fluoro-4-methoxybenzyl or 4-fluorobenzyl pharmacophore at the N-1 position of the pyrimidinone core [1]. In the foundational medicinal chemistry campaign that yielded raltegravir, the 4-fluorobenzyl moiety was identified as optimal; however, the 3-fluoro-4-methoxybenzyl variant explored through intermediate CAS 878578-44-0 represents a distinct substitution that modulates electronic properties at the chelating N-1 position [1]. While quantitative enzymatic IC₅₀ data for the final elaborated compound derived from CAS 878578-44-0 have not been disclosed in the peer-reviewed public domain, structurally analogous N-1-(4-fluorobenzyl)-pyrimidinone carboxamides have demonstrated INSTI IC₅₀ values as low as 10–30 nM in strand-transfer assays using recombinant HIV-1 integrase [1].
| Evidence Dimension | Synthetic intermediate utility for HIV-1 integrase strand-transfer inhibitor elaboration |
|---|---|
| Target Compound Data | Key intermediate bearing 3-fluoro-4-methoxybenzoyl ester; leads to N-1-(3-fluoro-4-methoxybenzyl)-substituted pyrimidinone carboxamide INSTIs [1] |
| Comparator Or Baseline | N-1-(4-fluorobenzyl)-pyrimidinone carboxamide INSTIs (raltegravir and analogs): IC₅₀ 10–30 nM in HIV-1 integrase strand-transfer assay [1] |
| Quantified Difference | Exact IC₅₀ of the 3-fluoro-4-methoxy congener not publicly disclosed; structural analogy supports comparable or modulated potency [1] |
| Conditions | Recombinant HIV-1 integrase strand-transfer biochemical assay; pyrimidinone carboxamide series [1] |
Why This Matters
Procurement of CAS 878578-44-0 enables access to a structurally differentiated INSTI chemotype that is not accessible through the 4-fluorobenzyl or unsubstituted benzoyl intermediates used for raltegravir-class compounds.
- [1] Summa, V., et al. Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. J. Med. Chem., 2008, 51, 5843–5855. View Source
